molecular formula C7F7I B6331012 1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% CAS No. 148492-10-8

1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95%

Cat. No. B6331012
CAS RN: 148492-10-8
M. Wt: 343.97 g/mol
InChI Key: YKBKWPWEANRPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% (1,2,3,5-TFIB) is a highly fluorinated aromatic compound with a wide range of applications in scientific research due to its unique chemical, physical, and biological properties. 1,2,3,5-TFIB is a halogenated compound containing four fluorines and one iodine, which makes it an ideal candidate for various applications in the field of organic synthesis.

Mechanism of Action

1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% is a highly reactive compound due to its electron-withdrawing fluorines and iodine. The electron-withdrawing nature of the fluorines and iodine makes it an ideal candidate for various chemical reactions, such as nucleophilic substitution, electrophilic addition, and radical-initiated reactions. The electron-withdrawing nature of the fluorines and iodine also makes it an ideal candidate for various biological reactions, such as DNA and protein binding, enzyme inhibition, and receptor binding.
Biochemical and Physiological Effects
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% has a wide range of biochemical and physiological effects. It is an effective inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects and has been used in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% has several advantages for laboratory experiments. It is a highly reactive compound, which makes it ideal for various chemical and biological reactions. It is also a non-toxic compound, which makes it safe to handle in laboratory settings. However, 1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% also has some limitations for laboratory experiments. It has a low solubility in water, which can make it difficult to handle in aqueous solutions. In addition, it is a highly reactive compound, which can make it difficult to control the reaction conditions.

Future Directions

1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% has a wide range of potential future applications due to its unique chemical and biological properties. It could be used in the development of new catalysts and polymers, as well as in the development of new drugs and drug delivery systems. In addition, it could be used in the development of new materials for applications in energy storage and conversion, as well as in the development of new sensors and actuators. Finally, it could be used in the development of new diagnostic and therapeutic agents for the treatment of various diseases, such as cancer and neurological disorders.

Synthesis Methods

1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% can be synthesized by a variety of methods. One of the most common and widely used methods involves the reaction of 4-iodo-2,3,5,6-tetrafluorobenzene and trifluoromethyl iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction proceeds via a nucleophilic substitution mechanism, in which the trifluoromethyl iodide is attacked by the nucleophilic 4-iodo-2,3,5,6-tetrafluorobenzene, resulting in the formation of 1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95%.

Scientific Research Applications

1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% is a versatile compound that has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as polyfluorinated aromatics, fluorinated polymers, and fluorinated pharmaceuticals. It has also been used in the synthesis of various catalysts, such as palladium- and nickel-based catalysts, and in the synthesis of fluorinated surfactants. In addition, 1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% has been used in the synthesis of various metal complexes, such as palladium- and nickel-based complexes, and in the synthesis of various polymers, such as polyurethanes and polyimides.

properties

IUPAC Name

1,2,3,5-tetrafluoro-4-iodo-6-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F7I/c8-2-1(7(12,13)14)3(9)6(15)5(11)4(2)10
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBKWPWEANRPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)I)F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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